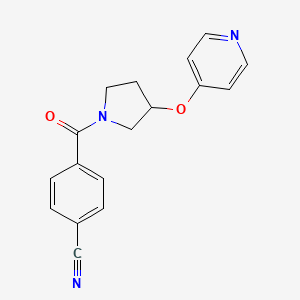

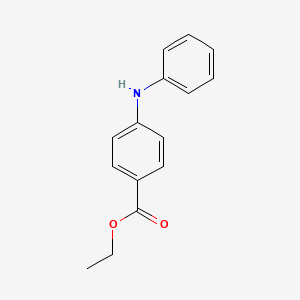

4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

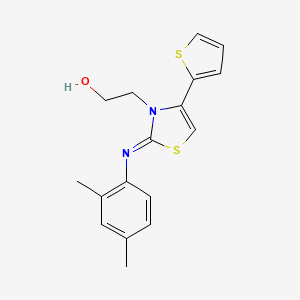

The compound “4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrolidine ring attached to a benzonitrile group via a carbonyl linkage . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific substituents present in the molecule . The reactions can involve the pyrrolidine ring itself or the functional groups attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives generally have interesting physicochemical properties due to the presence of the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Polyimides

Novel polyimides derived from pyridine-containing aromatic dianhydride monomers exhibit good solubility in aprotic amide solvents and possess excellent thermal stability, mechanical properties, and low dielectric constants. These materials are valuable in applications requiring strong, flexible films with outstanding thermal and mechanical properties, including electronics and aerospace industries (Wang et al., 2006).

Development of Liquid Crystalline Materials

Research into luminescent liquid crystalline materials comprising pyridine, benzonitrile, and alkoxy benzene ring systems has highlighted the potential for developing new mesogens. These materials exhibit nematic and orthorhombic columnar phases, depending on the alkoxy chain length, and possess promising properties as blue-emitting materials for optoelectronic applications (Ahipa et al., 2014).

Photocatalytic Degradation of Environmental Pollutants

Studies on the photocatalytic degradation of pyridine, a component of many pesticides, using TiO2 in water have shown effective elimination of pyridine through hydroxylation and subsequent breakdown into less harmful compounds. This research underscores the potential of utilizing photocatalysis for the treatment of water contaminated with pyridine-based compounds (Maillard-Dupuy et al., 1994).

Supramolecular Hydrogen-Bonded Liquid Crystals

Investigations into supramolecular hydrogen-bonded liquid crystals formed from pyridine-based derivatives and benzoic acids have revealed the formation of mesomorphic materials with smectic C mesophase. These findings contribute to the understanding of how molecular packing and intermolecular hydrogen bonding can influence the liquid crystalline properties of materials, which is crucial for the design of advanced liquid crystal displays (Naoum et al., 2008).

Electrochemical Polymerization and Activity

The electrochemical polymerization of pyrrole containing TEMPO side chains has been studied for its electrocatalytic activity, showing high activity for benzyl alcohol oxidation. This research highlights the utility of such polymerized materials in electrochemical sensors and devices, offering insights into the development of novel electrocatalysts (Lu et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Pyrrolidine derivatives, including “4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities.

Eigenschaften

IUPAC Name |

4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c18-11-13-1-3-14(4-2-13)17(21)20-10-7-16(12-20)22-15-5-8-19-9-6-15/h1-6,8-9,16H,7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIFYEPEODNGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)

![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)

![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)

![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)